N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methoxymethyl chloride and a base such as sodium hydride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-10-11-7-16(20)19-15-8-12(4-5-14(11)15)18-17(21)9-13-3-2-6-23-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASRRWZEQQARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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